[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Aminooxoacetyl)amino]-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol is a complex organic compound with the molecular formula C12H23NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminooxoacetyl)amino]-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of the aminooxoacetyl group, and subsequent deprotection . The reaction conditions typically involve the use of protecting agents like isopropylidene and reagents such as aminooxoacetyl chloride under controlled temperatures and pH .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Aminooxoacetyl)amino]-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminooxoacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Aminooxoacetyl)amino]-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Aminooxoacetyl)amino]-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol
- Aminooxyacetic acid
Uniqueness
2-[(Aminooxoacetyl)amino]-2-deoxy-1,3:4,5-bis-O-(1-methylethylidene)-D-mannitol is unique due to its specific aminooxoacetyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H24N2O6 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[4-(5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea |
InChI |
InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17) |
InChI Key |
IEBXATAWVSAMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.